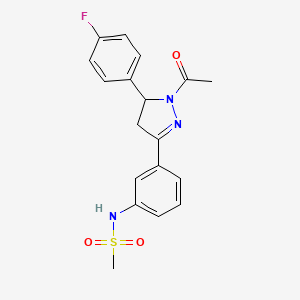![molecular formula C7H7N3S B2380260 7-Methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2380260.png)
7-Methylthieno[3,2-d]pyrimidin-4-amine
Vue d'ensemble
Description
OSM-S-436 is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of aminothienopyrimidine sulfonamides, which are known for their biological activity against various pathogens, including the malaria parasite Plasmodium falciparum.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its activity against , the causative agent of malaria.
Medicine: Potential therapeutic agent for treating malaria and other parasitic infections.
Industry: Could be used in the development of new pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of OSM-S-436 involves the inhibition of specific enzymes in the malaria parasite. It targets the asparaginyl-tRNA synthetase enzyme, leading to the disruption of protein synthesis and activation of the amino acid starvation response. This ultimately results in the death of the parasite .
Similar Compounds:
OSM-S-106: Another aminothienopyrimidine sulfonamide with similar biological activity.
TCMDC-135294: A structurally related compound with activity against .
Uniqueness: OSM-S-436 is unique due to its specific targeting of the asparaginyl-tRNA synthetase enzyme, which distinguishes it from other compounds that may target different enzymes or pathways. Its structural features, such as the specific arrangement of the thienopyrimidine core and sulfonamide group, contribute to its distinct biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-436 typically involves the construction of the thienopyrimidine scaffold followed by the introduction of the sulfonamide group. One common method includes:
Formation of Thienopyrimidine Core: This can be achieved through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.
Introduction of Sulfonamide Group: The sulfonamide group is introduced via a reaction with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of OSM-S-436 would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and sulfonamide introduction steps.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: OSM-S-436 can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: The compound can be reduced under specific conditions, potentially altering its biological activity.
Substitution: Various substitution reactions can be performed on the thienopyrimidine core or the sulfonamide group to create analogs with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles such as amines.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced forms of the thienopyrimidine core.
Substitution Products: Various analogs with modified biological activity.
Propriétés
IUPAC Name |
7-methylthieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVNBRIUXIJLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

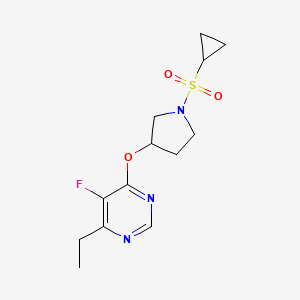
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2380178.png)
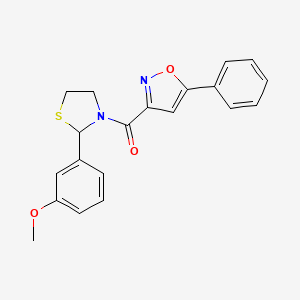
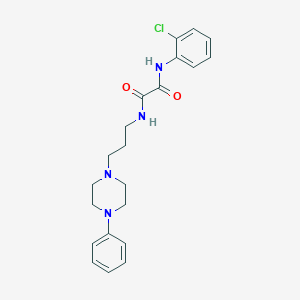

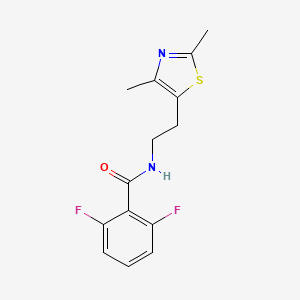
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2380187.png)
![3-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2380188.png)
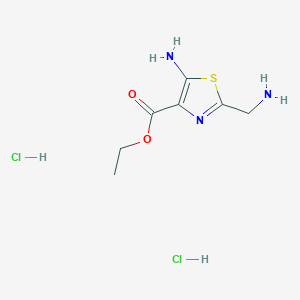
![2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B2380192.png)
![2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2380195.png)
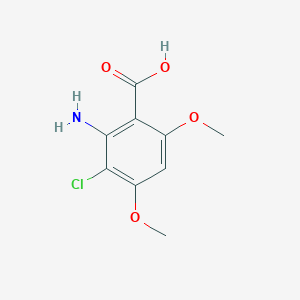
![4-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2380198.png)
